molecular formula C19H22N6O5 B11974669 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11974669
M. Wt: 414.4 g/mol
InChI Key: SPALKWIMTSKNEW-ZVBGSRNCSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes a series of reactions to introduce the necessary functional groups. This typically involves nitration, reduction, and acylation reactions.

    Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 4-ethoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can be compared with other purine derivatives, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Properties

Molecular Formula

C19H22N6O5

Molecular Weight

414.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N6O5/c1-5-30-13-7-6-12(8-14(13)29-4)9-21-22-15(26)10-25-11-20-17-16(25)18(27)24(3)19(28)23(17)2/h6-9,11H,5,10H2,1-4H3,(H,22,26)/b21-9+

InChI Key

SPALKWIMTSKNEW-ZVBGSRNCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC

Origin of Product

United States

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